![molecular formula C8H8FNO3 B3046539 Methyl 3-fluoro-5-methoxypicolinate CAS No. 1256787-03-7](/img/structure/B3046539.png)
Methyl 3-fluoro-5-methoxypicolinate
Overview
Description
Methyl 3-fluoro-5-methoxypicolinate is a chemical compound with the molecular formula C8H8FNO3 . It has a molecular weight of 185.15 and is typically a white to yellow solid . The IUPAC name for this compound is methyl 3-fluoro-5-methoxy-2-pyridinecarboxylate .
Synthesis Analysis
The synthesis of this compound involves a reaction with methanol at a temperature of 25.0℃ for 1.5 hours . The reaction is then acidified with saturated aqueous citric acid to pH4 . The mixture is concentrated in vacuo, and the residue is taken up into Ethyl Acetate (EtOAc), washed with saturated aqueous Sodium Bicarbonate (NaHCO3), water, and brine . The organic layer is dried (MgSO4), filtered, and concentrated in vacuo .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8FNO3/c1-12-5-3-6 (9)7 (10-4-5)8 (11)13-2/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 185.15 and a molecular formula of C8H8FNO3 . It should be stored at a temperature of 2-8°C .Scientific Research Applications
C8H8FNO3C_8H_8FNO_3C8H8FNO3
and a molecular weight of 185.15 g/mol .Photophysical Studies and Spectroscopy
Scientists explore the photophysical properties of this compound, including its absorption and emission spectra. It may serve as a reference standard or model system for spectroscopic studies. Understanding its electronic transitions and excited-state behavior contributes to fundamental knowledge in photochemistry.
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H320, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
methyl 3-fluoro-5-methoxypyridine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-12-5-3-6(9)7(10-4-5)8(11)13-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHHZVJVEHZJFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)C(=O)OC)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40729283 | |
Record name | Methyl 3-fluoro-5-methoxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1256787-03-7 | |
Record name | Methyl 3-fluoro-5-methoxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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